(2,3-二氟苯基)(2-氟-4-甲氧基苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

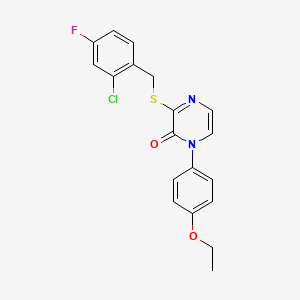

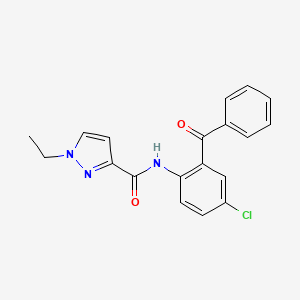

The compound (2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol is a multifunctional molecule that is presumed to contain multiple aromatic rings with fluorine and methoxy substituents, as well as a methanol group. This structure suggests potential for interesting chemical properties and reactivity due to the presence of electron-withdrawing fluorine atoms and electron-donating methoxy groups.

Synthesis Analysis

While the specific synthesis of (2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol is not detailed in the provided papers, related synthetic methods can be inferred. For instance, anodic oxidation in methanol has been used to introduce methoxy groups onto aromatic compounds, as seen in the electrosynthesis of a methoxylated product from 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows a tendency to form hydrogen bonds and exhibit certain crystal packing patterns. For example, (4-Methoxyphenyl)diphenylmethanol forms centrosymmetric tetramers through O-H…O hydrogen bonds, demonstrating the importance of hydrogen bonding in the solid-state structure of such molecules . This suggests that (2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol may also exhibit interesting hydrogen bonding patterns that could influence its crystalline structure.

Chemical Reactions Analysis

The presence of fluorine atoms in aromatic compounds can significantly affect their reactivity. Fluorine is a strong electron-withdrawing group that can activate the aromatic ring towards nucleophilic substitution reactions. The methoxy group, on the other hand, is an electron-donating group that can have the opposite effect. The balance of these substituents in (2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol would likely lead to a nuanced reactivity profile, potentially facilitating selective chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,3-Difluorophenyl)(2-fluoro-4-methoxyphenyl)methanol can be speculated based on related compounds. For instance, the presence of fluorine is known to increase the stability and lipophilicity of organic molecules, which could affect the compound's solubility and boiling point . The methoxy and hydroxyl groups could contribute to solubility in polar solvents and participate in intermolecular hydrogen bonding, which might influence melting points and boiling points . The exact properties would depend on the precise molecular conformation and intermolecular interactions present in the compound's solid and liquid states.

科学研究应用

微波辅助氟功能化

Kumar 等人(2013)的一项研究探索了使用 selectfluor™ 对烯烃进行快速氟功能化的过程,展示了 α-氟醇和 α-氟甲氧基化合物的合成。这种涉及微波辐射的方法突出了合成具有与 (2,3-二氟苯基)(2-氟-4-甲氧基苯基)甲醇相似的结构的氟化合物的潜力,强调了氟在改性化学性质中的重要性 (Kumar, Singh, & Venugopalan, 2013)。

氟化合物的合成

Woydziak 等人(2012)讨论了氟化苯甲酮和其他荧光团的合成,这与 (2,3-二氟苯基)(2-氟-4-甲氧基苯基)甲醇中的氟含量有关。这些化合物的氟化增强了它们的光稳定性和光谱性质,表明氟化化合物在材料科学中的更广泛应用 (Woydziak, Fu, & Peterson, 2012)。

聚合物材料

Kim 等人(2008)使用氟化化合物合成了新型磺化聚(亚苯基醚砜)共聚物,证明了它们作为燃料电池聚电解质膜材料的用途。该研究强调了氟化化合物在增强聚合物材料在能源应用中的性能方面的作用 (Kim, Robertson, & Guiver, 2008)。

聚合物材料的酶促合成

Zaragoza-Gasca 等人(2011)报道了聚(4-氟-2-甲氧基苯酚)的酶促合成,证明了其作为光电导材料的潜力。这项研究突出了酶促过程和氟化化合物在生产具有电子应用的材料中的交叉点 (Zaragoza-Gasca, Gimeno, Hernández, & Bárzana, 2011)。

属性

IUPAC Name |

(2,3-difluorophenyl)-(2-fluoro-4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c1-19-8-5-6-9(12(16)7-8)14(18)10-3-2-4-11(15)13(10)17/h2-7,14,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILGUEVGBKZHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=C(C(=CC=C2)F)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2534384.png)

![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)

![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

![2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2534397.png)